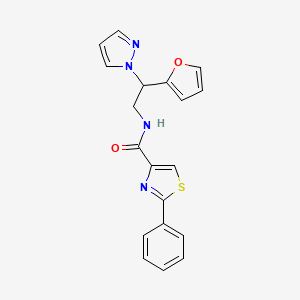

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide

Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 2 and a carboxamide group at position 4. The carboxamide nitrogen is further linked to an ethyl chain bearing furan-2-yl and 1H-pyrazol-1-yl substituents. The furan and pyrazole moieties may contribute to hydrogen bonding or π-π stacking interactions, while the thiazole-phenyl system could enhance lipophilicity and membrane permeability .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S/c24-18(15-13-26-19(22-15)14-6-2-1-3-7-14)20-12-16(17-8-4-11-25-17)23-10-5-9-21-23/h1-11,13,16H,12H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIFQSSFAYFEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic synthesis. One common approach includes:

Formation of the Furan Ring: Starting from a suitable precursor, such as furfural, the furan ring can be synthesized through cyclization reactions.

Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by reacting hydrazine with a 1,3-diketone.

Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Coupling Reactions: The final compound is assembled by coupling the furan, pyrazole, and thiazole intermediates through various condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its unique structure might interact with specific biological targets, offering new avenues for treatment.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide depends on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The furan, pyrazole, and thiazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular properties of the target compound and analogs:

Functional Group Analysis

- Thiazole vs. Thiophene/Other Heterocycles: The target compound’s thiazole ring (with a phenyl substituent) provides a rigid aromatic scaffold and hydrogen bond acceptor (N atom), unlike the thiophene in , which lacks hydrogen-bonding capacity.

- The trimethylpyrazole in increases steric hindrance and lipophilicity, which may improve membrane permeability but reduce solubility.

Salt Forms :

Pharmacological Implications

- Target Compound : The combination of phenylthiazole, pyrazole, and furan suggests a balance between lipophilicity and polarity, ideal for oral bioavailability and target engagement.

- Analog : Thiophene’s lower polarity may favor blood-brain barrier penetration but reduce solubility.

- Analog : The pyridazinone and pyrrole-thiazole could improve binding to enzymes requiring planar, hydrogen-bonding motifs (e.g., dihydrofolate reductase).

- Analog : Piperazine and benzothiazole may confer affinity for serotonin or dopamine receptors, common in CNS-targeting drugs.

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a unique structural framework, incorporating a furan moiety, a pyrazole ring, and a thiazole backbone. Its molecular formula is , with a molecular weight of 338.39 g/mol. The synthesis typically involves multi-step organic reactions, starting from the preparation of 2-furancarboxylic acid and progressing through various intermediates to yield the final product.

1. Inhibition of Human Neutrophil Elastase

One of the most notable biological activities of this compound is its role as an inhibitor of human neutrophil elastase (HNE) . HNE is implicated in inflammatory processes and tissue remodeling, making it a target for treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. Preliminary studies suggest that this compound can effectively inhibit HNE activity, potentially mitigating inflammation-related damage .

2. Antimicrobial Properties

Research indicates that derivatives of thiazole, including this compound, exhibit antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Additionally, antifungal activity has been observed against strains like Candida albicans. .

3. Anticancer Potential

The anticancer properties of this compound are also noteworthy. Compounds within this class have shown cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology . The structure-activity relationship (SAR) studies suggest that modifications in the thiazole moiety can enhance anticancer activity by targeting specific cellular pathways involved in tumor growth and survival .

Table 1: Summary of Biological Activities

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes such as HNE, modulating their activity and thereby influencing inflammatory responses.

- Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell death.

- Anticancer Activity : It may induce apoptosis in cancer cells through pathways involving Bcl-2 family proteins, which are critical regulators of apoptosis .

Q & A

Q. What are the established synthetic routes for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide, and how do reaction conditions influence yield?

The compound’s synthesis involves multi-step reactions, often utilizing nucleophilic substitution and condensation. Key steps include:

- Thiazole core formation : 2-Phenylthiazole-4-carboxylic acid derivatives are synthesized via cyclization of thioamides with α-haloketones. For example, thiazole rings can form under basic conditions (e.g., K₂CO₃ in ethanol) .

- Amide coupling : The carboxylic acid group is activated (e.g., using EDCI/HOBt) and coupled with the amine-containing intermediate (e.g., 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine) .

- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility, while elevated temperatures (60–80°C) enhance reaction rates .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | K₂CO₃, EtOH, reflux | 65–78 | |

| Amide coupling | EDCI/HOBt, DMF, RT | 70–85 | |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | >95% purity |

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazole, furan, and pyrazole moieties. For example, thiazole C-2 protons resonate at δ 7.8–8.2 ppm, while pyrazole N–H signals appear at δ 8.5–9.0 ppm .

- IR spectroscopy : Stretching vibrations for amide C=O (1650–1680 cm⁻¹) and thiazole C=N (1600–1620 cm⁻¹) validate functional groups .

- Elemental analysis : Discrepancies >0.3% between calculated and observed C/H/N ratios indicate impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Molecular docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., cyclooxygenase-2). The furan and pyrazole groups often occupy hydrophobic pockets, while the thiazole amide forms hydrogen bonds with catalytic residues .

- Conformational analysis : Density Functional Theory (DFT) optimizations (B3LYP/6-31G*) reveal that the ethyl linker adopts a staggered conformation, minimizing steric hindrance between the furan and thiazole groups .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) may arise from:

- Purity variations : Recrystallization from ethanol vs. methanol can alter impurity profiles. HPLC purity >98% is recommended for reproducibility .

- Assay conditions : Buffer pH (7.4 vs. 6.8) impacts ionization of the amide group, affecting binding kinetics .

- Control experiments : Include positive controls (e.g., celecoxib for COX-2) to validate assay sensitivity .

Q. What strategies improve solubility and formulation for in vivo studies?

- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) increases lipophilicity for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.